molecular formula C10H19ClFNO2 B13549283 Tert-butyl3-fluoropiperidine-3-carboxylatehydrochloride

Tert-butyl3-fluoropiperidine-3-carboxylatehydrochloride

Cat. No.: B13549283
M. Wt: 239.71 g/mol
InChI Key: OYAOQWAKZZAOSV-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoropiperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClFNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butyl group and the fluorine atom attached to the piperidine ring confer unique chemical properties to this compound, making it valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-fluoropiperidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Addition of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of tert-butyl 3-fluoropiperidine-3-carboxylate hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-fluoropiperidine-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoropiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate
  • Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate

Comparison:

  • Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate: This compound has a similar structure but differs in the position of the fluorine atom and the presence of an oxo group.
  • Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate: This compound contains two fluorine atoms and an oxo group, making it more reactive in certain chemical reactions.

The uniqueness of tert-butyl 3-fluoropiperidine-3-carboxylate hydrochloride lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H19ClFNO2

Molecular Weight

239.71 g/mol

IUPAC Name

tert-butyl 3-fluoropiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H18FNO2.ClH/c1-9(2,3)14-8(13)10(11)5-4-6-12-7-10;/h12H,4-7H2,1-3H3;1H

InChI Key

OYAOQWAKZZAOSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCNC1)F.Cl

Origin of Product

United States

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